Octyltrimethylammonium chloride
Overview
Description
Octyltrimethylammonium chloride is a cationic surfactant with the chemical formula C11H26ClN and a molecular weight of 207.79 g/mol . It is commonly used in various scientific and industrial applications due to its surfactant properties, which allow it to reduce surface tension and interact with various substances.
Mechanism of Action
Target of Action
Octyltrimethylammonium chloride is primarily used as a cationic surfactant . Its primary targets are typically inorganic materials, such as silicon carbide (SiC) and silica (SiO2). It is used to separate SiC from ground SiO2 by flotation method .
Mode of Action
The compound interacts with its targets through a process known as intercalation . This involves the insertion of octyltrimethylammonium cations (OTAC+) into the interlayer spaces of the target material . The alkyl chains of the compound adopt a rigid paraffin-bilayer arrangement within these spaces .
Pharmacokinetics
Its properties such as densities, heat capacities, enthalpies of dilution, and osmotic coefficients have been measured as functions of concentration . These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The intercalation of this compound into target materials can lead to changes in their physical and chemical properties . For example, it can increase the number of gauche conformers and the packing density of the target material . This can improve the thermal stability and hydrophobicity of the material .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, increasing the temperature can promote the transformation from platy layers to nanoscrolls in the target material . Further increase in temperature can decrease the yield of nanoscrolls .
Biochemical Analysis
Biochemical Properties
It is known to be a cationic surfactant . This means it can interact with various biomolecules, particularly those with negatively charged groups. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur .
Cellular Effects
As a surfactant, it could potentially influence cell function by interacting with cell membranes or other cellular components
Molecular Mechanism
As a surfactant, it likely exerts its effects at the molecular level through interactions with biomolecules . These interactions could potentially lead to changes in gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the arrangement model of Octyltrimethylammonium cations within the kaolinite interlayer space is independent of reaction temperature
Dosage Effects in Animal Models
It has been suggested that synthesized materials behave as copper antagonists and have the ability to inhibit its toxicological effects
Metabolic Pathways
As a surfactant, it could potentially interact with various enzymes and cofactors
Transport and Distribution
As a surfactant, it could potentially interact with various transporters or binding proteins
Subcellular Localization
As a surfactant, it could potentially be localized to specific compartments or organelles based on its interactions with other cellular components
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyltrimethylammonium chloride can be synthesized through the quaternization of trimethylamine with octyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C8H17Cl+N(CH3)3→C8H17N(CH3)3Cl
Industrial Production Methods: In industrial settings, the production of this compound involves similar quaternization reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octyltrimethylammonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Intercalation Reactions: It can intercalate into layered materials such as kaolinite, altering their structural and thermal properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and various organic anions.
Conditions: These reactions typically occur in aqueous or organic solvents at moderate temperatures.
Major Products:
- The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be octyltrimethylammonium hydroxide.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
- Employed in the preparation of porous organosilicates using 1,2-bis(trimethoxysilyl)ethane as a silica precursor .
Biology and Medicine:
- Investigated for its interactions with biological membranes and its potential effects on cellular processes.
- Studied for its role in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry:
Comparison with Similar Compounds
Dodecyltrimethylammonium chloride: Similar structure but with a longer alkyl chain, leading to different micellization properties and hydrophobicity.
Hexadecyltrimethylammonium chloride: Even longer alkyl chain, used in different applications due to its increased hydrophobicity.
Uniqueness: Octyltrimethylammonium chloride is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its shorter alkyl chain compared to dodecyl and hexadecyl analogs allows for different interaction dynamics and applications in both aqueous and organic systems .
Properties
IUPAC Name |
trimethyl(octyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSPJRLCJSOED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-38-8 (Parent) | |
Record name | Caprylyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90905939 | |
Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-86-8 | |
Record name | Caprylyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-Trimethyl-1-octanamonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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